REACTION_CXSMILES
|
C1O[C:5]([OH:9])([CH2:7][OH:8])[CH2:4][O:3][C:2]1([OH:12])CO.[CH:13](N(C(C)C)CC)(C)C.[CH3:22][O:23][CH2:24]Cl>ClCCl>[CH3:22][O:23][CH2:24][O:8][CH2:7][C:5](=[O:9])[CH2:4][O:3][CH2:2][O:12][CH3:13]
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Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C1C(OCC(O1)(CO)O)(CO)O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
To a cold (0° C.), stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred
|
Type
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TEMPERATURE
|
Details
|
to warm slowly to room temperature
|
Type
|
CUSTOM
|
Details
|
the clear solution is partitioned between ether and dilute HCl
|
Type
|
EXTRACTION
|
Details
|
extracted overnight with ether
|
Duration
|
8 (± 8) h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase is then dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation of the residue at ˜0.5 mmHg and 150° C. oven temperature
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COCOCC(COCOC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.79 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |